molecular formula C18H17Cl2N5O2S B2843334 3-(4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine CAS No. 1421524-71-1

3-(4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine

Cat. No.: B2843334
CAS No.: 1421524-71-1
M. Wt: 438.33
InChI Key: JUGVYOVBYJQFCB-UHFFFAOYSA-N
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Description

3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine is a synthetically designed small molecule of significant interest in medicinal chemistry and preclinical research. It is presented as a chemical probe for basic research applications. This compound belongs to a class of molecules based on a 3,6-disubstituted pyridazine core, a scaffold recognized for its relevance in drug discovery . The specific structure features a (3,4-dichlorophenyl)sulfonyl group connected to a piperazine moiety at the 3-position of the pyridazine ring, a design element found in compounds investigated as pan-muscarinic acetylcholine receptor (mAChR) antagonists . The 1H-pyrrol-1-yl substituent at the 6-position incorporates a nitrogen-containing heterocycle, a strategy often employed to fine-tune the molecule's physicochemical properties and biological activity . Compounds sharing this core structural motif have demonstrated promising biological activity in scientific studies. Notably, closely related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines have been identified as novel, central nervous system (CNS) penetrant pan-muscarinic antagonists, suggesting potential research applications in the field of neuroscience . Furthermore, the 3,4-dichlorophenyl group is a significant pharmacophoric element, as it has been featured in other sulfonamide compounds that have exhibited selective anticancer activity in vitro, indicating this molecule's potential utility as a tool compound in oncology research . The presence of the pyrrole heterocycle is also noteworthy, as this structural component is found in numerous natural and synthetic compounds with diverse pharmacological activities and is valued for its favorable physicochemical properties in drug design . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O2S/c19-15-4-3-14(13-16(15)20)28(26,27)25-11-9-24(10-12-25)18-6-5-17(21-22-18)23-7-1-2-8-23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGVYOVBYJQFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous pyridazine/piperazine derivatives are highlighted below:

Structural Comparison
Compound Name / ID Core Structure Substituents at Position 3 Substituents at Position 6 Molecular Weight (g/mol)
Target Compound Pyridazine 4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl 1H-pyrrol-1-yl ~495.3 (estimated)
Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) Thiazole-Piperazine 3,4-Dichlorophenylureido Ethyl acetate 548.1
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl Chlorine 407.3
6-(4-(3-Methoxyphenyl)piperazin-1-yl)-3(2H)-pyridazinone Pyridazinone 4-(3-Methoxyphenyl)piperazin-1-yl Ketone ~342.4 (estimated)

Key Observations :

  • The target compound’s sulfonyl-piperazine group distinguishes it from analogs with ureido (10g) or alkoxypropyl-piperazine substituents (e.g., ). This sulfonyl group may enhance binding to sulfhydryl-rich targets (e.g., enzymes) compared to urea or ether linkages .
  • The pyrrole substituent at position 6 contrasts with thiazole (10g), chlorine (), or ketone groups (). Pyrrole’s electron-rich nature could improve π-π stacking interactions in biological systems.
Pharmacological Profiles
  • Target Compound : Predicted to exhibit anti-bacterial/anti-viral activity based on structural similarity to pyridazine derivatives in . The sulfonyl group may enhance selectivity for bacterial enzymes.
  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine: Reported to inhibit platelet aggregation, suggesting a role in cardiovascular therapeutics .
Physicochemical Properties
  • Metabolic Stability: Pyrrole’s susceptibility to oxidative metabolism could shorten half-life relative to morpholino or trifluoromethyl-substituted analogs () .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions:

Nucleophilic substitution : Piperazine reacts with 3,4-dichlorophenylsulfonyl chloride to form the sulfonamide intermediate under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours) .

Coupling reactions : The pyridazine core is functionalized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce the pyrrole moiety (Pd catalysts, inert atmosphere) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .

  • Critical parameters : Temperature control during sulfonylation prevents side reactions, while catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) optimizes coupling efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at δ 3.2–3.5 ppm for piperazine protons; pyrrole protons at δ 6.8–7.2 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 478.05) and purity (>98%) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for sulfonyl-piperazine geometry .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Answer : Screen against target classes associated with pyridazine derivatives:

  • Enzyme inhibition : Test for kinase or protease inhibition (e.g., IC₅₀ via fluorescence-based assays) .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperazine’s affinity) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

  • Answer :

  • Variable substituents : Compare analogs with altered sulfonyl (e.g., methyl vs. phenyl) or pyrrole groups (e.g., 3-methyl vs. unsubstituted).
  • Activity mapping : Correlate substituent effects with IC₅₀ values (e.g., dichlorophenyl enhances enzyme inhibition vs. chlorophenyl) .
  • Table :
Substituent (R)Enzyme IC₅₀ (nM)Solubility (µg/mL)
3,4-Dichlorophenyl12 ± 1.58.2
4-Chlorophenyl45 ± 3.215.6
Methylsulfonyl>100032.1
  • Methodology : Use QSAR models to predict logP and polar surface area for solubility-bioactivity trade-offs .

Q. What computational strategies are effective for predicting its interaction with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., CDK2) .
  • MD simulations : GROMACS for stability analysis (e.g., sulfonyl-piperazine’s role in hydrogen bonding) .
  • Free energy calculations : MM-GBSA to rank binding affinities of analogs .

Q. How can contradictory data on its mechanism of action be resolved?

  • Answer :

  • Hypothesis testing : If conflicting reports suggest kinase vs. GPCR targeting:

Knockout models : Use CRISPR-edited cell lines (e.g., CDK2⁻ vs. 5-HT2A⁻) to isolate pathways .

Biochemical profiling : Phosphoproteomics or β-arrestin recruitment assays to identify downstream effects .

  • Dose-response analysis : Confirm whether effects are concentration-dependent (e.g., nM vs. μM activity indicates off-target binding) .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • Answer :

  • DOE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (Pd vs. Cu) to identify optimal conditions .
  • Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) during sulfonylation .
  • Table :
ParameterOptimal RangeYield Improvement
Temperature60°C15%
Solvent (DMF:H₂O)9:122%
Catalyst (PdCl₂)3 mol%18%

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